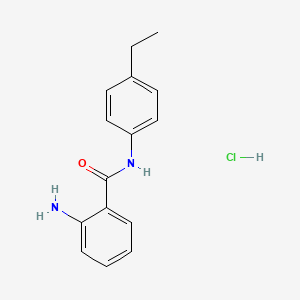

2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride (2-MMBT) is an organic compound that has been studied extensively in scientific research for its potential applications in a variety of fields. It is a crystalline solid with a melting point of approximately 150 °C and a molecular weight of approximately 282.2 g/mol. 2-MMBT has been used in laboratory experiments as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a molecular probe for studying the structure and function of proteins.

Scientific Research Applications

DNA Minor Groove Binder Hoechst 33258 and its Analogues

Hoechst 33258 and its analogues, with structural similarities to 2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride, are known for their strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology for various purposes, including chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. They also have applications as radioprotectors and topoisomerase inhibitors, making them crucial in drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Anticancer Applications

Compounds with benzimidazole structures, similar to 2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride, are significant in medicinal chemistry due to their presence in pharmacologically indispensable compounds. Specifically, the introduction of benzimidazole at certain positions of purine structures is hypothesized to enhance activity and selectivity, leading to in vitro evaluation against a variety of tumor cell lines. This implies potential applications in anticancer drug design and therapy (Yimer & Fekadu, 2015).

Applications in Chemistry and Properties of Benzimidazole Derivatives

The chemistry and properties of compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole), which have structural relevance to 2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride, cover a wide range of applications. These compounds are noted for their diverse protonated and/or deprotonated forms and are used in various fields due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. The exploration of these compounds can lead to the discovery of novel applications and the development of new analogues (Boča, Jameson, & Linert, 2011).

Therapeutic Potential of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a broad spectrum of pharmacological properties and are crucial in chemotherapeutic agents for diverse clinical conditions. The incorporation of benzimidazole structures in therapeutic agents indicates significant therapeutic potential, with applications ranging from antimicrobial and antiviral to anticancer and central nervous system stimulants. The development of new benzimidazole-based therapeutic compounds is an active area of research, with continuous efforts in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Safety and Hazards

properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O.3ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;;/h1-2,7H,3-6,8,13H2,(H,14,15);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXCSQPQPQRBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6319777.png)

![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)

amine hydrochloride](/img/structure/B6319805.png)

![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319812.png)

![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)

![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319826.png)

![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)